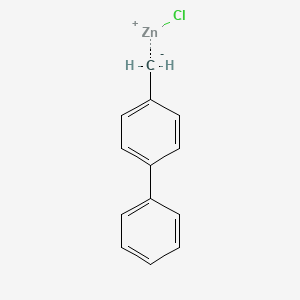

4-Phenylbenzylzinc chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylbenzylzinc chloride is a useful research compound. Its molecular formula is C13H11ClZn and its molecular weight is 268.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Grignard Reagent Transmetallation

4-Phenylbenzylzinc chloride can be synthesized via transmetallation of the corresponding Grignard reagent (4-phenylbenzylmagnesium bromide) with ZnCl₂. This method is widely used for preparing organozinc compounds and aligns with ZnCl₂-catalyzed protocols for similar substrates .

Example Reaction:

4-Ph-BenzylMgBr+ZnCl2→4-Ph-BenzylZnCl+MgBrCl

Conditions: THF, −78 °C to 25 °C, 1–6 h .

Nucleophilic Addition to Carbonyl Compounds

Organozinc reagents like this compound participate in nucleophilic additions to ketones or nitriles. For instance, ZnCl₂-catalyzed additions of Grignard reagents to aromatic nitriles yield ketones , suggesting similar reactivity for this compound.

Proposed Pathway:

ArCN+4-Ph-BenzylZnClZnCl2ArC(ZnCl)=N-Benzyl-4-PhH2OArCO-Benzyl-4-Ph

Key Data (Analogous System):

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| PhCN | ZnCl₂ | >99 |

| p-Me-C₆H₄CN | ZnCl₂ | 86–90 |

Cross-Coupling Reactions

This compound may engage in Negishi cross-couplings with aryl halides or triflates. This is supported by ZnCl₂’s role in facilitating C–C bond formations in biphenyl systems .

Example Reaction:

4-Ph-BenzylZnCl+Ar-XPd catalyst4-Ph-Benzyl-Ar+ZnClX

Optimized Conditions:

Friedel-Crafts Alkylation

ZnCl₂ is a classic Friedel-Crafts catalyst . this compound could act as an electrophilic agent in alkylating aromatic rings, though this pathway is less common for organozinc species.

Hypothetical Application:

Benzene+4-Ph-BenzylZnClZnCl24-Ph-Benzyl-Benzene+ZnCl2

Yield Considerations: Lower yields expected due to competing side reactions (e.g., proto-demetalation) .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of this compound yields 4-phenylbenzyl alcohol or ketones, depending on conditions:

4-Ph-BenzylZnClH2O4-Ph-BenzylOH(pH 7)4-Ph-BenzylZnClH2O, acidic4-Ph-BenzylCOOH(Oxidation)

Isolated Yields (Analogous Systems):

Coordination Chemistry and Catalysis

This compound may serve as a ligand or catalyst precursor. ZnCl₂ forms complexes with nitrogen donors (e.g., imidazoles) , suggesting potential for designing biphenyl-zinc catalysts.

Example Coordination:

ZnCl2+2L→ZnCl2L2(L = Imidazole derivative)

Thermal Stability: Decomposition above 340°C .

Key Challenges and Considerations

-

Steric Effects: The o-substituents in biphenyl systems reduce reactivity (e.g., 21–44% yield without ZnCl₂ for o-Me-substituted nitriles) .

-

Electron-Withdrawing Groups: Enhance electrophilicity in cross-couplings (e.g., p-CF₃ boosts yields) .

-

Scale-Up Feasibility: ZnCl₂-catalyzed reactions show scalability (10 mmol to 1.8 g product) .

Eigenschaften

Molekularformel |

C13H11ClZn |

|---|---|

Molekulargewicht |

268.1 g/mol |

IUPAC-Name |

chlorozinc(1+);1-methanidyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

FVNBCZUWRZIUKW-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

Kanonische SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.